molecular formula C12H23ClO2 B14435254 Chloromethyl undecanoate CAS No. 77877-96-4

Chloromethyl undecanoate

Cat. No.: B14435254
CAS No.: 77877-96-4
M. Wt: 234.76 g/mol
InChI Key: BDZBWJLRACXOET-UHFFFAOYSA-N
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Description

Chloromethyl undecanoate, also known as undecanoic acid, chloromethyl ester, is an organic compound with the molecular formula C₁₂H₂₃ClO₂. It is a derivative of undecanoic acid where the hydroxyl group is replaced by a chloromethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl undecanoate can be synthesized through the chloromethylation of undecanoic acid. One common method involves the reaction of undecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C .

Industrial Production Methods

In industrial settings, this compound is produced using similar chloromethylation reactions but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl undecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products Formed

    Substitution: Amines, ethers, and thioethers.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and hydrocarbons.

Scientific Research Applications

Chloromethyl undecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of chloromethyl undecanoate involves the reactivity of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl undecanoate is unique due to its long aliphatic chain, which imparts distinct physical properties and reactivity compared to shorter-chain chloromethyl compounds. This makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .

Properties

CAS No.

77877-96-4

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

chloromethyl undecanoate

InChI

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-10-12(14)15-11-13/h2-11H2,1H3

InChI Key

BDZBWJLRACXOET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OCCl

Origin of Product

United States

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